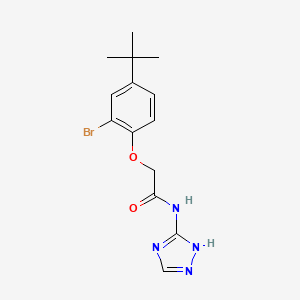
2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a brominated phenoxy group, a tert-butyl substituent, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce the bromine atom at the ortho position.
Ether Formation: The brominated phenol is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative is then coupled with 4H-1,2,4-triazole-3-amine under appropriate conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazole moieties.
Reduction: Reduction reactions may target the bromine atom or the triazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, antifungal, or anticancer activities.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chloro-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 2-(2-fluoro-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide may impart unique reactivity and properties compared to its chloro or fluoro analogs. Bromine is larger and more polarizable than chlorine or fluorine, which can influence the compound’s chemical behavior and interactions.
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c1-14(2,3)9-4-5-11(10(15)6-9)21-7-12(20)18-13-16-8-17-19-13/h4-6,8H,7H2,1-3H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZACAQMTXSRWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=NC=NN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-thienyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3520119.png)
![N-[2-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-oxo-3(4H)-quinazolinyl]-4-methoxybenzamide](/img/structure/B3520131.png)
![N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B3520132.png)
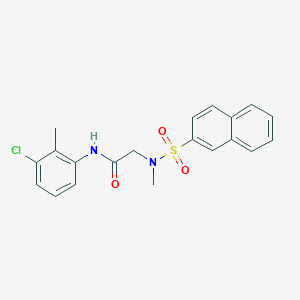
![N-(3,4-dimethylphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B3520141.png)
![2-methyl-4-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1(2H)-phthalazinone](/img/structure/B3520146.png)
![2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B3520162.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B3520167.png)
![2-[(5-{[(5-chloro-8-quinolinyl)oxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B3520172.png)
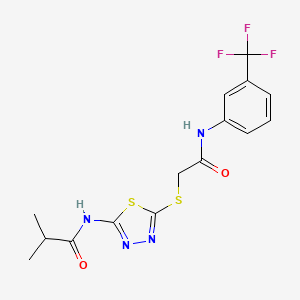
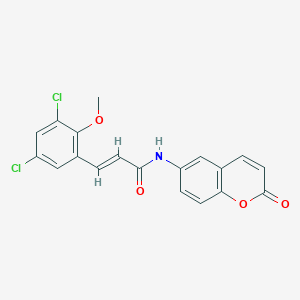
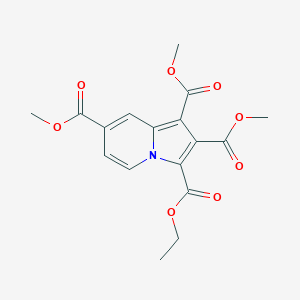
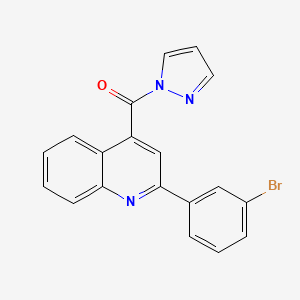
![4-methoxy-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3520208.png)
